molecular formula C10H8N2 B2407214 6-Methyl-1H-indole-2-carbonitrile CAS No. 1513412-80-0

6-Methyl-1H-indole-2-carbonitrile

Cat. No. B2407214
CAS RN: 1513412-80-0
M. Wt: 156.188
InChI Key: AGPCANNPBDCGJS-UHFFFAOYSA-N
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Description

“6-Methyl-1H-indole-2-carbonitrile” is a chemical compound with the CAS Number: 1513412-80-0 . It has a molecular weight of 156.19 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of indole derivatives like “this compound” has been achieved through cross-coupling reactions . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H8N2/c1-7-2-3-8-5-9 (6-11)12-10 (8)4-7/h2-5,12H,1H3 .


Chemical Reactions Analysis

Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 156.19 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Methyl-1H-indole-2-carbonitrile has been utilized in the synthesis of various novel compounds. For example, it is used in the one-pot three-component domino protocol for the synthesis of penta-substituted 4H-pyrans, which are significant due to their simple work-up procedure and excellent yields (Sivakumar, Kanchithalaivan, & Kumar, 2013).
  • It is also involved in the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, showing potential for anticancer activities against various human cancer cell lines (Radwan, Alminderej, & Awad, 2020).

Medical Research and Applications

  • A series of compounds including 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles have been synthesized and evaluated for their anticancer potential against breast cancer cell lines (Bhale et al., 2022).

Material Science and Engineering Applications

  • The compound has been used in the field of corrosion inhibition. For instance, derivatives such as 6′-amino-3′-methyl-2-oxo-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium (Gupta et al., 2018).

Other Chemical Applications

  • The compound is part of the process in the scalable Nenitzescu synthesis of 2‐methyl‐4‐(trifluoromethyl)‐1H‐indole‐5‐carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).

Safety and Hazards

The safety information for “6-Methyl-1H-indole-2-carbonitrile” includes several hazard statements: H302+H312+H332, H315, H319, H335 . Precautionary statements include P261, P280, P305, P351, P338 .

Future Directions

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-methyl-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCANNPBDCGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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